molecular formula C14H15NO B1278222 N-Benzyl-3-methoxyaniline CAS No. 90811-55-5

N-Benzyl-3-methoxyaniline

Cat. No.: B1278222
CAS No.: 90811-55-5
M. Wt: 213.27 g/mol
InChI Key: IWXYQQZZRQBFKF-UHFFFAOYSA-N
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Description

N-Benzyl-3-methoxyaniline is a useful research compound. Its molecular formula is C14H15NO and its molecular weight is 213.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzyl-3-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-16-14-9-5-8-13(10-14)15-11-12-6-3-2-4-7-12/h2-10,15H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWXYQQZZRQBFKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20433134
Record name N-Benzyl-3-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20433134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90811-55-5
Record name N-Benzyl-3-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20433134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Elimination Addition Benzyne Mechanism:this Mechanism Becomes Possible if a Derivative of N Benzyl 3 Methoxyaniline Bearing a Leaving Group E.g., a Halogen Adjacent to a Hydrogen Atom is Treated with a Very Strong Base, Such As Sodium Amide Nanh2 .masterorganicchemistry.comfor Example, if 2 Chloro N Benzyl 3 Methoxyaniline Were Reacted with a Strong Base, a Benzyne Intermediate Could Form. the Subsequent Addition of a Nucleophile E.g., the Amide Ion, Nh2 to the Benzyne Triple Bond Would Yield a Mixture of Products.

The regioselectivity of the nucleophilic attack on the unsymmetrical benzyne (B1209423) intermediate is directed by the electronic effects of the ring substituents. masterorganicchemistry.com

Inductive Effects: Electron-withdrawing groups (like OCH3, which is inductively withdrawing despite being a resonance donor) stabilize an adjacent carbanion. Therefore, the nucleophile preferentially attacks the carbon atom that places the resulting negative charge closer to the electron-withdrawing group. masterorganicchemistry.com

Steric Effects: Bulky groups may sterically hinder the attack at the adjacent position.

In a hypothetical benzyne formed from a halogenated N-Benzyl-3-methoxyaniline derivative, both the methoxy (B1213986) and benzylamino groups would influence the site of nucleophilic addition, likely leading to a mixture of constitutional isomers. masterorganicchemistry.com

Mechanistic Insights from Control Experiments in Catalysis

The most common synthesis of this compound involves the N-alkylation of 3-methoxyaniline with either a benzyl (B1604629) halide or, more atom-economically, with benzyl alcohol. Catalytic methods, particularly those employing transition metals like cobalt, ruthenium, and iridium, often proceed via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. researchgate.netnih.govresearchgate.net Control experiments are essential to elucidate these complex catalytic cycles.

The borrowing hydrogen mechanism typically involves the following key steps:

The metal catalyst oxidizes the alcohol to an aldehyde (benzaldehyde) by "borrowing" two hydrogen atoms.

The amine (3-methoxyaniline) condenses with the in-situ generated aldehyde to form an imine.

The metal-hydride species, formed in the first step, reduces the imine to the final N-alkylated amine product (this compound), thereby returning the borrowed hydrogen.

Control experiments systematically eliminate key components of the reaction to probe their necessity and to identify potential intermediates. nih.govcsic.esrsc.orgresearchgate.net For the catalytic N-alkylation of anilines with alcohols, a typical set of control experiments confirms the proposed pathway. For example, in an iridium-catalyzed system, a Hammett study using para-substituted anilines resulted in a line with a negative slope, suggesting that the nucleophilic attack of the amine on the aldehyde is the selectivity-determining step. researchgate.net In a ruthenium-catalyzed reaction, control experiments demonstrated the synergistic combination of the ruthenium catalyst and a Lewis acid co-catalyst was necessary for both the initial alcohol dehydrogenation and the subsequent reductive amination steps. csic.es

Table 2: Summary of Typical Control Experiments for Catalytic N-Alkylation of Anilines with Alcohols. nih.govcsic.esrsc.orgmdpi.com
Experiment ConditionObservationMechanistic Implication
Reaction without catalystNo or negligible conversion to the product. mdpi.comThe transformation is catalyst-dependent and does not proceed thermally.
Reaction without base (e.g., KOtBu)Significantly lower or no yield.The base is crucial, likely for the deprotonation of the alcohol to form the metal-alkoxide intermediate, which facilitates hydride transfer. nih.gov
Reaction of amine with aldehyde (the putative intermediate) under catalytic conditionsRapid and high-yield formation of the final amine product.Confirms that the aldehyde and subsequent imine are viable intermediates in the reaction pathway. nih.gov
Reaction in the absence of the alcohol but with an external hydrogen source (e.g., H2)No reaction occurs.The alcohol is the source of the alkyl group and the hydrogen for the reduction (hydrogen autotransfer).
Mercury (Hg) drop testNo inhibition of the reaction. nih.govSuggests the reaction is catalyzed by a homogeneous species rather than heterogeneous nanoparticles.
Reaction without light in a photocatalyzed systemNo or low reactivity. rsc.orgConfirms that visible light is essential for activating the photocatalyst.

Spectroscopic and Computational Characterization of N Benzyl 3 Methoxyaniline

Advanced Spectroscopic Techniques for Structural Elucidation

The precise molecular structure of N-Benzyl-3-methoxyaniline has been determined using a combination of sophisticated spectroscopic methods. These techniques provide a detailed map of the atomic arrangement and electronic environment within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of this compound, offering detailed information about the hydrogen and carbon atomic nuclei. researchgate.netrsc.orgnih.govresearchgate.netscribd.comugm.ac.idrsc.org

The ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) reveals distinct signals corresponding to the different types of protons in the molecule. rsc.org The aromatic protons of the benzyl (B1604629) group typically appear as a multiplet in the range of δ 7.17-7.30 ppm. rsc.org The protons on the methoxy-substituted aniline (B41778) ring show a more complex pattern. Specifically, the proton at the C5 position shows as a triplet at approximately δ 6.97 ppm, while the protons at C2 and C6 appear as a multiplet around δ 6.11-6.22 ppm, and the proton at C4 as a triplet around δ 6.09 ppm. rsc.org The methylene (B1212753) (-CH₂-) protons of the benzyl group are observed as a singlet at approximately δ 4.38 ppm. semanticscholar.org A broad singlet, often observed around δ 3.92 ppm, is characteristic of the N-H proton. rsc.org The three protons of the methoxy (B1213986) (-OCH₃) group present as a sharp singlet. uva.nl

¹H NMR Data for this compound

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic (Benzyl) 7.17-7.30 Multiplet
H-5 (Aniline) 6.97 Triplet 8.1
H-2, H-6 (Aniline) 6.11-6.22 Multiplet
H-4 (Aniline) 6.09 Triplet 2.3
-CH₂- (Benzyl) 4.38 Singlet
N-H 3.92 Broad Singlet
-OCH₃ 3.70 Singlet

The ¹³C NMR spectrum provides a detailed fingerprint of the carbon skeleton of this compound. The carbon attached to the methoxy group (C-3) on the aniline ring is typically found at a distinct chemical shift. uva.nl The other aromatic carbons of the aniline and benzyl rings resonate in the characteristic downfield region of the spectrum. rsc.orgnih.govresearchgate.netscribd.comugm.ac.iduva.nl The methylene carbon of the benzyl group and the methoxy carbon appear at higher field positions. uva.nl For instance, in N,N-dibenzyl-3-methoxyaniline, a closely related compound, the methoxy carbon appears at δ 55.2 ppm, the methylene carbons at δ 54.1 ppm, and the aromatic carbons in the range of δ 105-150 ppm. uva.nl

¹³C NMR Data for this compound (Illustrative from related compounds)

Carbon Assignment Chemical Shift (δ, ppm)
C-3 (Aniline, C-O) ~160
C-1 (Aniline, C-N) ~149
Aromatic (Aniline & Benzyl) 100-140
-OCH₃ ~55
-CH₂- (Benzyl) ~48

Two-dimensional (2D) NMR techniques are instrumental in assembling the complete molecular structure by revealing correlations between different nuclei. researchgate.netresearchgate.netscribd.com

COSY (Correlation Spectroscopy) : This experiment establishes proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the molecule. researchgate.netscribd.com For this compound, COSY would confirm the connectivity of the protons on both aromatic rings. researchgate.netscribd.com

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). researchgate.netscribd.com This is crucial for assigning the ¹³C signals based on the already identified ¹H signals. For example, the methylene proton signal would show a cross-peak with the methylene carbon signal. researchgate.netscribd.com

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals long-range couplings between protons and carbons (typically 2-3 bonds apart). researchgate.netscribd.com This technique is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. researchgate.netscribd.com In the case of this compound, HMBC can show correlations between the benzylic protons and the carbons of the aniline ring, confirming the N-benzyl linkage. researchgate.netscribd.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. nih.govresearchgate.netscribd.comugm.ac.id

The IR spectrum of this compound displays several key absorption bands that correspond to its specific functional groups. nih.govresearchgate.netscribd.comuva.nl

N-H Stretch : The stretching vibration of the secondary amine (N-H) group typically appears as a single, relatively sharp band in the region of 3300-3500 cm⁻¹.

C-H Stretch (Aromatic and Aliphatic) : The C-H stretching vibrations of the aromatic rings are observed above 3000 cm⁻¹, while the C-H stretches of the methylene and methoxy groups are found just below 3000 cm⁻¹.

C=C Stretch (Aromatic) : The characteristic stretching vibrations of the carbon-carbon double bonds in the aromatic rings appear in the region of 1450-1600 cm⁻¹.

C-O Stretch (Ether) : The C-O stretching vibration of the methoxy group (an aryl alkyl ether) gives rise to a strong absorption band, typically in the range of 1200-1275 cm⁻¹ (asymmetric stretch) and a weaker band around 1000-1075 cm⁻¹ (symmetric stretch). uva.nl

C-N Stretch : The C-N stretching vibration of the secondary aromatic amine is usually found in the 1250-1360 cm⁻¹ region.

Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Frequency Range (cm⁻¹)
Secondary Amine N-H Stretch 3300-3500
Aromatic Ring C-H Stretch > 3000
Methylene & Methoxy C-H Stretch < 3000
Aromatic Ring C=C Stretch 1450-1600
Aryl Alkyl Ether C-O Asymmetric Stretch 1200-1275
Aryl Alkyl Ether C-O Symmetric Stretch 1000-1075
Aromatic Amine C-N Stretch 1250-1360
Fourier Transform Infrared (FTIR) Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a crucial analytical technique for identifying the functional groups present in this compound. The FTIR spectrum displays characteristic absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

Key vibrational frequencies observed in the FTIR spectrum of this compound include:

N-H Stretching: The presence of a secondary amine is typically confirmed by a moderate absorption band in the region of 3300-3500 cm⁻¹.

C-H Stretching (Aromatic): Absorption bands appearing above 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the aromatic rings.

C-H Stretching (Aliphatic): Bands in the 2850-2960 cm⁻¹ range are attributed to the C-H stretching of the benzyl group's methylene (-CH2-) bridge.

C=C Stretching (Aromatic): The stretching vibrations of the carbon-carbon double bonds within the benzene (B151609) rings typically appear as multiple bands in the 1450-1600 cm⁻¹ region.

C-N Stretching: The stretching vibration of the amine C-N bond is generally observed in the 1250-1360 cm⁻¹ range.

C-O Stretching (Aryl Ether): A strong, characteristic band for the aryl-alkyl ether linkage (Ar-O-CH3) is expected to appear in the 1200-1275 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions.

The specific frequencies can be influenced by the molecular environment and intermolecular interactions.

Table 1: Characteristic FTIR Peaks for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Secondary Amine N-H Stretch 3300-3500
Aromatic C-H C-H Stretch >3000
Aliphatic C-H C-H Stretch 2850-2960
Aromatic C=C C=C Stretch 1450-1600
Amine C-N Stretch 1250-1360
Aryl Ether C-O Stretch (Asymmetric) 1200-1275

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization.

Fragmentation Pattern Analysis for Structural Confirmation

In the mass spectrum of this compound, the molecular ion peak [M]⁺ is observed at a mass-to-charge ratio (m/z) of 213. rsc.org The fragmentation of the molecular ion provides valuable structural information. Key fragmentation pathways include:

Benzylic Cleavage: A very common fragmentation for N-benzyl compounds is the cleavage of the C-C bond adjacent to the nitrogen atom, leading to the formation of a stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91. rsc.orgneu.edu.tr This is often the base peak in the spectrum due to its high stability.

Alpha-Cleavage: Cleavage of the bond between the nitrogen and the benzylic carbon can result in the formation of a fragment corresponding to the 3-methoxyaniline radical cation or related ions.

Loss of a Methoxyl Group: The molecule can lose the methoxy group (-OCH₃) to form a fragment ion.

Formation of a 3-methoxyphenylaminomethyl cation: A significant fragment can be observed at m/z 136, corresponding to the [M-C₆H₅]⁺ ion, which is the 3-methoxyphenylaminomethyl cation. rsc.org

The presence of an odd molecular weight ion is consistent with the Nitrogen Rule, which states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight. neu.edu.trwhitman.edu

Table 2: Key Mass Spectrometry Fragments for this compound

m/z Ion Structure/Identity
213 Molecular Ion [C₁₄H₁₅NO]⁺
136 [M-C₆H₅]⁺
91 Tropylium Ion [C₇H₇]⁺
65 [C₅H₅]⁺

Data sourced from a study on electrochemical reductive amination. rsc.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of the molecule and its fragments. This is crucial for confirming the molecular formula.

For this compound (C₁₄H₁₅NO), the calculated exact mass of the protonated molecule [M+H]⁺ is 214.1226. rsc.org Experimental HRMS data showing a value very close to this, such as the reported 214.1219, confirms the elemental composition and adds a high degree of confidence to the structural assignment. rsc.org

Table 3: HRMS Data for this compound

Ion Calculated m/z Found m/z

Data sourced from a study on direct electrochemical reductive amination. rsc.org

UV-Visible (UV-Vis) Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy orbitals to higher energy orbitals.

Electronic Transitions and Absorption Maxima

The UV-Vis spectrum of this compound is expected to show absorptions due to π → π* and n → π* electronic transitions associated with the aromatic rings and the non-bonding electrons of the nitrogen and oxygen atoms. upi.eduinflibnet.ac.in

π → π Transitions:* These transitions, originating from the conjugated π-system of the benzene rings, are typically high in intensity (large molar absorptivity, ε) and occur at shorter wavelengths. For aniline and its derivatives, these bands are often observed around 230-240 nm and 280-290 nm. researchgate.net The presence of the methoxy and benzyl groups will influence the exact position and intensity of these absorptions.

n → π Transitions:* These transitions involve the excitation of a non-bonding electron from the nitrogen or oxygen atom to an anti-bonding π* orbital of the aromatic ring. These transitions are typically lower in energy (occur at longer wavelengths) and have a much lower intensity (small ε) compared to π → π* transitions. upi.edu

The absorption maxima (λ_max) for this compound will be a composite of the chromophores present in the molecule, namely the substituted aniline and benzyl moieties.

Influence of Solvation on Spectral Properties

The polarity of the solvent can significantly influence the UV-Vis absorption spectrum of a molecule. scribd.comsciencepublishinggroup.com This phenomenon, known as solvatochromism, can cause a shift in the absorption maxima to either a longer wavelength (bathochromic or red shift) or a shorter wavelength (hypsochromic or blue shift).

π → π Transitions:* For π → π* transitions, an increase in solvent polarity generally leads to a small bathochromic (red) shift. This is because the excited state is often more polar than the ground state and is therefore stabilized to a greater extent by polar solvent molecules. sciencepublishinggroup.com

n → π Transitions:* For n → π* transitions, an increase in solvent polarity typically results in a hypsochromic (blue) shift. In this case, the ground state is stabilized by hydrogen bonding or dipole-dipole interactions with the polar solvent more than the excited state, thus increasing the energy gap for the transition. sciencepublishinggroup.com

Studying the UV-Vis spectrum of this compound in a range of solvents with varying polarities, such as hexane (B92381) (non-polar), dichloromethane, and ethanol (B145695) (polar), would reveal the nature of the electronic transitions and the solute-solvent interactions. scribd.com

X-ray Crystallography for Solid-State Structure Analysis

Single-Crystal X-ray Diffraction (SCXRD) for Molecular Geometry and Packing

Single-crystal X-ray diffraction (SCXRD) offers an unparalleled level of detail for determining molecular structures. By irradiating a single crystal with X-rays, a diffraction pattern is generated, which can be mathematically reconstructed to yield a precise three-dimensional model of the electron density of the molecule. This allows for the accurate determination of atomic positions, and consequently, the molecular geometry and the arrangement of molecules within the crystal lattice, known as crystal packing.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The secondary amine group (N-H) in this compound can act as a hydrogen bond donor, while the nitrogen and the oxygen of the methoxy group can act as hydrogen bond acceptors. nih.gov This allows for the formation of intermolecular hydrogen bonds, which can link molecules into chains or more complex three-dimensional networks. researchgate.net

Furthermore, the presence of two aromatic rings (the benzyl and the methoxy-substituted aniline rings) facilitates π-π stacking interactions. rsc.org These interactions occur when the electron-rich π-systems of adjacent aromatic rings align, contributing to the stability of the crystal lattice. rsc.orgcambridgemedchemconsulting.com The strength and geometry of these stacking interactions are influenced by the electronic nature of the substituents on the rings. rsc.org The interplay between hydrogen bonding and π-π stacking is a crucial factor in the self-assembly of such molecules in the solid state. rsc.org

Computational Chemistry and Quantum Chemical Calculations

Computational chemistry provides a theoretical lens to investigate the properties of molecules. Through quantum chemical calculations, it is possible to model and predict various molecular characteristics, offering insights that complement experimental findings.

Vibrational Analysis and Theoretical IR Frequencies

Vibrational spectroscopy, coupled with theoretical calculations, provides detailed information about a molecule's structure and bonding. Theoretical vibrational frequencies are typically calculated using DFT methods, which are then scaled to correct for anharmonicity and basis set deficiencies, allowing for a direct comparison with experimental FT-IR and FT-Raman spectra. researchgate.netresearchgate.net

The vibrational spectrum of this compound is complex but can be understood by analyzing the characteristic modes of its functional groups. The assignments are based on Total Energy Distribution (TED) analysis from computational studies on 3-methoxyaniline and N-benzylaniline. researchgate.netresearchgate.net

Key expected vibrational modes include:

N-H Vibrations: The N-H stretching vibration is a sharp, characteristic band expected in the 3400-3450 cm⁻¹ region. researchgate.net

C-H Vibrations: Aromatic C-H stretching modes typically appear above 3000 cm⁻¹, while the asymmetric and symmetric stretching of the methylene (-CH₂-) group are found in the 2900-3000 cm⁻¹ range. dergipark.org.tr

C=C Aromatic Stretching: These vibrations occur in the 1400-1650 cm⁻¹ region and are characteristic of the two phenyl rings. researchgate.net

C-N and C-O Stretching: The C-N stretching vibration is expected around 1250-1350 cm⁻¹. The C-O-C asymmetric and symmetric stretching from the methoxy group are anticipated near 1250 cm⁻¹ and 1040 cm⁻¹, respectively. researchgate.net

The following table presents a selection of theoretically calculated (scaled) and assigned vibrational frequencies for the parent structures, 3-methoxyaniline and N-benzylaniline, which are indicative of the frequencies expected for this compound.

Vibrational Assignment (Mode)Expected Frequency Range (cm⁻¹)Reference Structure
ν(N-H) stretch3447N-benzylaniline researchgate.net
ν(C-H) aromatic3050 - 31503-methoxyaniline, N-benzylaniline researchgate.netresearchgate.net
ν(C-H) methyl2950 - 30003-methoxyaniline researchgate.net
ν(C=C) aromatic1450 - 16103-methoxyaniline, N-benzylaniline researchgate.netresearchgate.net
δ(CH₂) scissors1454N-benzylaniline researchgate.net
ν(C-N) stretch1326N-benzylaniline researchgate.net
νas(C-O-C) stretch12893-methoxyaniline researchgate.net
νs(C-O-C) stretch10403-methoxyaniline researchgate.net
ν: stretching, δ: bending, as: asymmetric, s: symmetric. Frequencies are based on B3LYP/6-311++G(d,p) calculations. researchgate.netresearchgate.net

Theoretical NMR Chemical Shift Predictions (GIAO Method)

The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for predicting the NMR chemical shifts of molecules. eijppr.com When combined with DFT, the GIAO method provides theoretical chemical shifts that, after scaling, show excellent correlation with experimental data. researchgate.netresearchgate.net

For this compound, theoretical ¹³C and ¹H chemical shifts can be predicted. The calculations for the 3-methoxyaniline fragment show good agreement with experimental values. researchgate.net The chemical shifts for the benzyl group and the influence of the N-substitution can be inferred from related structures. researchgate.netrsc.org

The predicted ¹³C NMR spectrum would show distinct signals for the 14 carbon atoms. The carbon atom attached to the oxygen (C3) would be significantly deshielded, appearing at a high chemical shift. The carbons of the benzyl group would have shifts comparable to those in toluene (B28343) or ethylbenzene, with the benzylic carbon (CH₂) appearing around 48-50 ppm. rsc.org The ¹H NMR spectrum would feature signals for the aromatic protons, the N-H proton (which can be broad and its position solvent-dependent), the benzylic CH₂ protons, and the methoxy CH₃ protons.

The table below shows the GIAO-calculated ¹³C NMR chemical shifts for 3-methoxyaniline, providing a basis for predicting the shifts in the corresponding ring of this compound.

AtomCalculated δ (ppm) [GIAO/B3LYP]Experimental δ (ppm)
C1148.9147.8
C2101.4101.2
C3161.2161.0
C4107.9108.0
C5130.6130.3
C6104.5104.3
C9 (CH₃)55.155.0
Data for 3-methoxyaniline. researchgate.net

Solvation Effects on Electronic Properties through Computational Models

Computational models, particularly implicit solvation models like the Polarizable Continuum Model (PCM), are essential for studying the behavior of molecules in solution. wikipedia.orgchemrxiv.org These models simulate the solvent as a continuous dielectric medium, which influences the solute's electronic structure and properties. nih.govscispace.com This approach is computationally efficient and captures the bulk electrostatic effects of the solvent. preprints.org

For this compound, moving from the gas phase to a solvent is expected to cause notable changes in its electronic properties. Key effects include:

Atomic Charges: The solvent field can attenuate and redistribute the partial atomic charges on the solute. Generally, charges become more polarized in a polar medium. researchgate.net

Electronic Spectra (UV-Vis): The energies of electronic transitions, such as n→π* and π→π*, are sensitive to the solvent environment. Polar solvents can stabilize the ground and excited states differently, leading to shifts (either blue or red shifts) in the absorption maxima. Time-dependent DFT (TD-DFT) combined with PCM is the standard method for predicting these solvatochromic shifts. scispace.com

Molecular Stability: The relative stability of different conformers of this compound can be altered by the solvent, as the solvent may preferentially stabilize a more polar conformer.

Computational studies on related aniline derivatives have shown that including solvation effects is critical for accurately predicting reaction barriers and thermodynamic properties, underscoring the importance of these models for a realistic description of molecular behavior in a chemical environment. beilstein-journals.org

Advanced Chemical Transformations and Derivatives of N Benzyl 3 Methoxyaniline

Synthesis of Complex Organic Molecules using N-Benzyl-3-methoxyaniline as a Building Block

The strategic positioning of functional groups in this compound makes it an invaluable precursor for constructing intricate molecular architectures. Its utility spans the creation of quinone derivatives, colored compounds, and a variety of intermediates for the pharmaceutical industry.

Formation of Quinone Derivatives via Oxidation

The oxidation of this compound and its derivatives can lead to the formation of quinone-type structures. smolecule.comevitachem.com This transformation is significant as quinones are a class of compounds with diverse biological activities and industrial applications. The oxidation process typically involves the use of strong oxidizing agents that can convert the substituted aniline (B41778) ring into a quinone system. For instance, reagents like potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3) can be employed to achieve this transformation. smolecule.com The resulting aminoquinones are important scaffolds in medicinal chemistry and material science. academie-sciences.fr

Preparation of Dyes and Agrochemicals

This compound serves as a key intermediate in the synthesis of various dyes and pigments. smolecule.comchemimpex.com The aromatic amine functionality allows for diazotization followed by coupling reactions to produce azo dyes, which are a major class of synthetic colorants. The methoxy (B1213986) group on the aniline ring can influence the color and fastness properties of the resulting dyes. chemimpex.com Furthermore, the structural motifs present in this compound are relevant to the development of certain agrochemicals, where specific substituted anilines form the core of active ingredients. cymitquimica.com

Synthesis of Diverse Pharmaceutical Intermediates

The this compound scaffold is a valuable starting point for the synthesis of a wide range of pharmaceutical intermediates. nih.gov Its derivatives have been investigated for various potential biological activities, including antimicrobial and anticancer properties. The ability to modify both the amine and the aromatic rings allows for the creation of a library of compounds for drug discovery programs. For instance, derivatives of N-benzyl-aniline have shown potential as aldose reductase inhibitors, which are therapeutic targets for diabetic complications. researchgate.net

Derivatization Strategies on the Amine and Aromatic Rings

The chemical reactivity of this compound at both the secondary amine and the two aromatic rings provides multiple avenues for structural modification. These derivatization strategies are essential for fine-tuning the properties of the resulting molecules for specific applications.

N-Substitution Reactions to form Tertiary Amines

The secondary amine in this compound can readily undergo N-substitution reactions to form tertiary amines. mnstate.edu This is typically achieved through N-alkylation or N-arylation reactions. For example, reaction with alkyl halides in the presence of a base leads to the corresponding N-alkyl-N-benzylaniline derivatives. libretexts.org Transition-metal-catalyzed N-alkylation reactions using alcohols have also been reported, offering a more atom-economical approach. acs.orgsemanticscholar.org These tertiary amines are important intermediates in organic synthesis and can exhibit distinct biological activities compared to their secondary amine precursors.

A common method for N-methylation involves the use of methyl iodide after deprotonating the amine with a base like sodium hydride.

Reaction TypeReagentsProduct Type
N-AlkylationAlkyl Halide, BaseTertiary Amine
N-MethylationMethyl Iodide, Sodium HydrideN-Methylated Tertiary Amine
Catalytic N-AlkylationAlcohol, Transition Metal Catalyst (e.g., Ru, Ir)Tertiary Amine

Electrophilic Aromatic Substitution on the Methoxy-substituted Ring

The methoxy group on the aniline ring is an activating, ortho-para directing group for electrophilic aromatic substitution. minia.edu.egschoolwires.net This allows for the introduction of various substituents onto the methoxy-bearing ring. The presence of the electron-donating methoxy group enhances the nucleophilicity of the aromatic ring, making it more reactive towards electrophiles. smolecule.com Common electrophilic substitution reactions include halogenation, nitration, and sulfonation, which require reagents like bromine or nitric acid, often in the presence of a catalyst. The position of the new substituent is influenced by the directing effects of both the methoxy group and the benzylamino group. schoolwires.net The electron-donating nature of the methoxy group increases the electron density on the aromatic ring, making the substituted arylamine more basic. libretexts.org

ReactionReagent(s)Expected Product Position(s)
BrominationBr2, FeBr3Ortho/Para to Methoxy Group
NitrationHNO3, H2SO4Ortho/Para to Methoxy Group
SulfonationSO3, H2SO4Ortho/Para to Methoxy Group

Synthesis of Schiff Bases from this compound Analogues

Schiff bases, or imines, are a class of compounds typically formed through the condensation of a primary amine with an aldehyde or ketone. Analogues of this compound can readily undergo this reaction to form corresponding Schiff bases. For instance, N-benzyl-3,4-dimethoxyaniline can react with aldehydes or ketones to yield imines, which are valuable intermediates in organic synthesis. smolecule.com The synthesis generally involves refluxing equimolar amounts of the N-benzyl aniline derivative and the carbonyl compound in a suitable solvent like absolute ethanol (B145695), often with a few drops of glacial acetic acid as a catalyst. ajrconline.org

The formation of these Schiff bases is confirmed by various spectroscopic methods. For example, in the synthesis of Schiff bases from N-benzyl isatin (B1672199) derivatives, the reaction is monitored for the disappearance of the characteristic peaks of the starting amine and the appearance of the imine (C=N) stretch in the IR spectrum. ajrconline.orgsysrevpharm.org Similarly, 1H-NMR spectroscopy is used to confirm the structure of the resulting Schiff base. sysrevpharm.org

A variety of aldehydes and ketones can be used in the synthesis of Schiff bases from N-benzyl aniline analogues, leading to a diverse range of products. For example, N-benzylisatin has been condensed with p-anisidine (B42471) (4-methoxyaniline) to produce the Schiff base 1-benzyl-3-[(4-methoxyphenyl)imino]indolin-2-one. researchgate.net The reaction of N-benzyl isatin derivatives with amines such as sulphanilamide and 4-methyl sulphonyl aniline also yields corresponding Schiff bases. sysrevpharm.org

Below is a table summarizing examples of Schiff base synthesis from analogues of this compound:

Reactant 1 (Aniline Analogue)Reactant 2 (Carbonyl Compound)Schiff Base Product
N-benzyl-3,4-dimethoxyanilineAldehydes or KetonesN-benzyl-3,4-dimethoxy-substituted imines smolecule.com
N-benzylisatinp-anisidine1-benzyl-3-[(4-methoxyphenyl)imino]indolin-2-one researchgate.net
N-benzylisatin derivativesSulphanilamideCorresponding sulphanilamide-based Schiff bases sysrevpharm.org
N-benzylisatin derivatives4-methyl sulphonyl anilineCorresponding 4-methyl sulphonyl aniline-based Schiff bases sysrevpharm.org

Catalytic Applications of this compound in Ligand Design

The structural features of this compound make it a suitable candidate for designing ligands for transition metal catalysts, which are pivotal in a myriad of organic reactions.

This compound and its derivatives can act as precursors for ligands in transition-metal-catalyzed cross-coupling reactions. google.com These ligands play a crucial role in improving the efficiency, substrate scope, and reaction conditions of these catalytic processes. The development of new ligands is essential for advancing catalysis, and N-benzyl aniline structures are part of this ongoing research. For instance, ligands derived from related aniline compounds have been shown to be effective in palladium-catalyzed amination of aryl mesylates, a significant achievement in C-N cross-coupling reactions. google.com The synthesis of these ligand precursors can involve reactions such as the N-alkylation of aniline derivatives with benzyl (B1604629) alcohols, a process that can be catalyzed by transition metal complexes themselves, for example, by nitrile-substituted NHC–Ir(III) and NHC–Ru(II) complexes. acs.org

The performance of transition metal complexes is highly dependent on the nature of the ligands. Complexes derived from this compound-type precursors are investigated for their catalytic activity and selectivity in various reactions. For example, the N-alkylation of anilines with alcohols, a key reaction for synthesizing secondary amines, can be catalyzed by metal-organic framework-derived CoNx nanoparticles on N-doped carbon. rsc.org In such reactions, the catalyst's ability to selectively produce the desired N-alkylated product over other potential products, like imines, is a critical measure of its effectiveness. rsc.org The reaction of benzyl alcohol with aniline, for instance, can yield both N-benzylaniline and N-benzylideneaniline, and achieving high selectivity for the former is a significant challenge. rsc.org

The catalytic efficiency of these complexes is often optimized by studying various reaction parameters, including the choice of base, solvent, and reaction temperature. rsc.orgmdpi.com For instance, in the N-alkylation of aniline with benzyl alcohol catalyzed by a graphene oxide-supported N-heterocyclic carbene copper(I) complex, parameters such as the catalyst amount and the presence of a base were optimized to achieve excellent yields of the monoalkylated product. mdpi.com

The following table outlines the catalytic applications and findings related to this compound and its analogues:

Catalytic ReactionCatalyst SystemKey Findings
N-alkylation of anilines with benzyl alcoholsNitrile-substituted NHC–Ir(III) and NHC–Ru(II) complexes acs.orgIr(III) complexes showed better performance than Ru(II) complexes. acs.org
N-alkylation of anilines with alcoholsMetal–organic framework-derived CoNx@NC rsc.orgHigh selectivity for N-benzylaniline; Co–N coordination is crucial for efficiency. rsc.org
N-alkylation of anilines with alcoholsGraphene oxide-supported NHC-Cu(I) complex mdpi.comHigh yields of monoalkylated products under solvent-free, aerobic conditions. mdpi.com
Cross-coupling reactionsPalladium complexes with specialized ligands google.comLigands derived from aniline precursors enable challenging aminations of aryl mesylates. google.com

Applications in Polymer Chemistry

This compound and its derivatives are also valuable monomers in the synthesis of functional polymers, particularly polyanilines. The substitution on the aniline unit can significantly influence the properties of the resulting polymers.

The incorporation of substituted anilines, such as those with methoxy groups, into polymer matrices can enhance material properties like electrical conductivity and thermal stability. tsijournals.comrsc.org While unsubstituted polyaniline (PANI) is often brittle and insoluble, the introduction of substituents can improve its processability. tsijournals.com For instance, the polymerization of aniline derivatives with alkoxy groups can lead to polymers with better solubility in common organic solvents. rsc.orgcore.ac.uk

The presence of substituents like the methoxy group can influence the electronic properties of the polymer. Electron-donating groups can have a beneficial effect on the electrophysical characteristics of the polymer. rsc.org For example, poly-ortho-methoxyaniline has been noted to have a flatter conformation and a lower oxidation potential compared to its isomer, 2-aminobenzylalcohol. rsc.org However, the introduction of such groups can also lead to a decrease in electrical conductivity compared to unsubstituted PANI, a trade-off for improved solubility. rsc.org The thermal stability of polymers can also be affected by the incorporation of different monomers, with variations sometimes attributed to the nature of the counterions used during synthesis. kpi.ua

N-substitution in polyaniline is another strategy to modify its properties. researchgate.netresearchgate.net The polymerization of N-substituted aniline derivatives, such as N-alkylanilines, has been explored to create more processable conducting polymers. wiley.com These N-substitutions can disrupt the planarity of the polymer chain, which often leads to lower conductivity compared to the parent PANI, but significantly improves solubility. researchgate.net

The chemical oxidative polymerization of N-substituted anilines is a common synthetic route. kpi.ua For example, a water-soluble N-substituted polyaniline derivative was synthesized by the chemical oxidation of the sodium salt of diphenylaminesulphonic acid. kpi.ua This approach aimed to create a self-doping and soluble conducting polymer. kpi.ua The synthesis of polyaniline derivatives can be carried out using various oxidizing agents, such as ammonium (B1175870) persulfate, in an acidic medium. tsijournals.comrsc.org

The table below summarizes the impact of aniline derivatives on polymer properties:

Polyaniline DerivativeSubstituent TypeEffect on Properties
Poly(o-methoxyaniline)Ring-substitution (alkoxy)Improved solubility, lower conductivity than PANI. tsijournals.comrsc.org
Poly(N-alkylanilines)N-substitution (alkyl)Improved solubility, lower conductivity. wiley.com
N-substituted water-soluble polyanilineN-substitution with solubilizing groupEnhanced solubility in water. kpi.ua
Polyaniline with electron-donating groupsRing-substitutionBeneficial effect on electrophysical characteristics. rsc.org

Biological Activities and Medicinal Chemistry Applications

Antimicrobial Properties

Research into a series of meta-amido bromophenols, which included a derivative of N-Benzyl-3-methoxyaniline, has provided some insight into its potential antibacterial profile. Specifically, a study on meta-amido bromophenols, including N-benzyl-4-bromo-3-methoxyaniline, found that the compounds potently inhibited the growth of Mycobacterium tuberculosis H37Ra. jst.go.jp However, these compounds did not show inhibitory activity against common Gram-positive and Gram-negative bacteria, indicating a narrow spectrum of activity primarily directed towards mycobacteria. jst.go.jp

Derivatives of N-benzyl-3,4-dimethoxyaniline have also demonstrated activity against certain bacterial strains, pointing to the potential for this class of compounds in developing new antimicrobial agents. smolecule.com Similarly, other aniline (B41778) derivatives have been shown to reduce the viability of Staphylococcus aureus and Escherichia coli.

The core structure of this compound is a recognized building block in the synthesis of novel antimicrobial compounds. ucl.ac.be For example, a study focused on developing new antitubercular agents utilized N-benzyl-4-bromo-3-methoxyaniline as a precursor. jst.go.jp The findings demonstrated that meta-amido bromophenols represent a new class of antitubercular agents with significant potential. jst.go.jp

The antimicrobial potential often lies in the modifications made to the parent molecule. For instance, the synthesis of 2-mercaptobenzothiazole (B37678) derivatives, some of which were prepared using precursors like 2-bromo-4-methoxyaniline (B1279053) and subsequently reacted with benzyl (B1604629) bromide, showed that substitutions at key positions are crucial for antibacterial activity. ucl.ac.be While the direct S-benzylation of the 2-mercaptobenzothiazole nucleus resulted in a loss of broad antibacterial action, it highlights the role of the N-benzyl-aniline scaffold as a platform for developing targeted antimicrobial agents. ucl.ac.be

In a study involving the Schiff base 1-Benzyl-3-[(4-methylphenyl)imino]-indolin-2-one, derived from N-benzylisatin, the compound exhibited significant activity against the Gram-negative bacterium Pseudomonas aeruginosa. sdiarticle3.com Notably, the zone of inhibition for this derivative was reported to be three times greater than that of the standard antibiotic tetracycline, indicating superior efficacy against this particular pathogen. sdiarticle3.com The compound was also active against the fungus Penicillium citrinum. sdiarticle3.com

The data below summarizes the comparative activity of a related Schiff base derivative.

CompoundTest OrganismResult (Compared to Tetracycline)
1-Benzyl-3-[(4-methylphenyl)imino]-indolin-2-onePseudomonas aeruginosaHigh zone of inhibition (3x that of tetracycline)

This table presents data for a derivative compound, as direct comparative studies on this compound were not available.

Anticancer Activity

The N-benzylaniline framework, particularly with methoxy (B1213986) substitutions, is a recurring motif in the design of novel anticancer agents. Research has focused on its role in inhibiting cancer cell growth and influencing cellular pathways that lead to apoptosis.

Studies on complex heterocyclic compounds have demonstrated that the inclusion of an this compound moiety can contribute to significant cytotoxic activity. In one study, a series of 2,3,4,9-tetrahydrofuro[2,3-b]quinolin-3,4-diones were synthesized and evaluated for their cytotoxicity against murine leukemia WEHI-3 cells. iiarjournals.org The results indicated that N-substituted benzyl derivatives displayed stronger inhibitory activity against the leukemia cells compared to their non-N-substituted counterparts. iiarjournals.org This suggests that the N-benzyl group is critical for enhancing antiproliferative effects. iiarjournals.org

The specific derivative, Ethyl 2-[N-benzyl-(3'-methoxy)]anilino-4-oxo-4,5-dihydrofuran-3-carboxylate, was synthesized as part of this research, underscoring the role of this compound as a key structural component in creating potent cytotoxic agents. iiarjournals.org Preliminary studies on derivatives of the related compound N-benzyl-3,4-dimethoxyaniline also suggest they could inhibit cancer cell proliferation. smolecule.com Furthermore, derivatives of N-benzyl-3-methoxy-N-(4-methoxyphenyl)benzamide have been evaluated against several cancer cell lines, including human breast adenocarcinoma (MCF-7) and human melanoma (MEL-8).

The table below shows the cytotoxic activity of a furoquinoline derivative incorporating the this compound structure.

Compound DerivativeCell LineActivity Noted
Ethyl 2-[N-benzyl-(3'-methoxy)]anilino-4-oxo-4,5-dihydrofuran-3-carboxylateMurine Leukemia (WEHI-3)Stronger inhibitory activity than non-benzyl derivatives

This table presents data for a derivative compound, as direct cytotoxicity data for this compound was not available.

While specific mechanistic studies on this compound are not widely available, the anticancer activity of its derivatives is often linked to the modulation of key biochemical pathways. The general mechanism for many anticancer agents involves the induction of apoptosis (programmed cell death) and interference with the cell cycle. For instance, some methoxy-substituted aniline derivatives have been reported to induce cell cycle arrest and apoptosis through mitochondrial pathways in breast cancer cell lines.

The structural features of N-benzyl-aniline derivatives, including the benzyl and methoxy groups, are thought to contribute to their ability to interact with molecular targets such as enzymes or receptors, thereby modulating their activity and influencing cellular responses. For example, some aniline derivatives are hypothesized to act as inhibitors for enzymes involved in the metabolic pathways of cancer cells.

In Vitro Cytotoxicity Studies on Cancer Cell Lines

While direct studies on the in vitro cytotoxicity of this compound are not extensively documented in the reviewed literature, research on its close derivatives suggests potential anticancer activity. Preliminary studies on derivatives of N-benzyl-3,4-dimethoxyaniline indicate a potential to inhibit the proliferation of cancer cells. smolecule.com

More complex derivatives have also been synthesized and evaluated. For instance, N-benzyl-3-methoxy-N-(4-methoxyphenyl)benzamide, a benzamide (B126) derivative, has been assessed for its anticancer properties against several human cancer cell lines, including breast adenocarcinoma (MCF-7), melanoma (MEL-8), and acute monocytic leukemia (U-937). Another derivative, Ethyl 2-[N-benzyl-(3'-methoxy)]anilino-4-oxo-4,5-dihydrofuran-3-carboxylate, was synthesized as part of a series of compounds evaluated for their cytotoxicity against murine leukemia WEHI-3 cells. iiarjournals.org The structure-activity relationship in that study indicated that N-substituted benzyl derivatives generally displayed stronger inhibitory activity compared to their non-N-substituted counterparts. iiarjournals.org

Furthermore, broader studies on N-benzylaniline derivatives have shown their potential as anticancer agents. For example, various N-benzyl 1,10-phenanthroline (B135089) derivatives were tested on cervical (HeLa), myeloma (NS-1), and breast (MCF-7) cancer cell lines, demonstrating the exploration of the N-benzyl motif in the design of cytotoxic compounds. ugm.ac.id

Enzyme Inhibition Studies

Aldose Reductase Inhibition

Aldose reductase is a critical enzyme in the polyol pathway, which is implicated in the development of diabetic complications through the conversion of glucose to sorbitol. While research into this compound as an aldose reductase inhibitor is limited, studies on its isomer, N-Benzyl-4-methoxyaniline, and its derivatives have shown significant inhibitory activity. researchgate.net

In one study, several N-Benzyl-4-methoxyaniline derivatives were synthesized and tested, with the most active compound showing a half-maximal inhibitory concentration (IC50) value of 2.83 μM. Molecular docking studies suggest that the methoxy and benzyl groups of these derivatives interact with the hydrophobic pocket of the enzyme. Although this data pertains to the 4-methoxy isomer, it highlights the potential of the N-benzylaniline scaffold for developing aldose reductase inhibitors.

Lignostilbene-α,β-dioxygenase (LSD) Inhibition

This compound derivatives have been identified as potent inhibitors of lignostilbene-α,β-dioxygenase (LSD), an enzyme involved in the oxidative cleavage of the central double bond of lignostilbene. A hydroxylated derivative, N-(4-hydroxybenzyl)-3-methoxyaniline, was found to be an active inhibitor of LSD with an IC50 value of 10 µM.

Structure-activity relationship (SAR) studies have provided insights into the features required for LSD inhibition. A key finding is the role of the linkage between the aniline and benzyl moieties. The imine analog, N-(4-hydroxybenzylidene)-3-methoxyaniline, which contains a C=N double bond, is a significantly more potent inhibitor with an IC50 of 0.3 µM. This suggests that the electronic conjugation provided by the imine linkage enhances inhibitory activity compared to the more flexible amine (C-N) linkage in N-(4-hydroxybenzyl)-3-methoxyaniline. Additionally, the presence of a 4-hydroxyl group on the benzyl ring is noted as being important for activity.

Inhibition of Lignostilbene-α,β-dioxygenase (LSD) by this compound Derivatives

CompoundIC50 (µM)
N-(4-hydroxybenzyl)-3-methoxyaniline10
N-(4-hydroxybenzylidene)-3-methoxyaniline0.3

The mechanism of lignostilbene-α,β-dioxygenase (LSD) is analogous to that of other crucial dioxygenases, namely 9-cis-epoxycarotenoid dioxygenase (NCED) and β-carotene 15,15'-dioxygenase. These enzymes are key players in the biosynthesis of the plant hormone abscisic acid (ABA) and vitamin A, respectively. The structural and mechanistic similarities imply that inhibitors of LSD could also potentially inhibit NCED and β-carotene 15,15'-dioxygenase. Therefore, the discovery of potent LSD inhibitors like the derivatives of this compound provides a valuable scaffold for developing new inhibitors of both abscisic acid and vitamin A biosynthesis. This has significant implications for agricultural research and medicine.

Tyrosinase Inhibition and Anti-Melanogenic Activities

Tyrosinase is the key enzyme responsible for melanin (B1238610) production, and its inhibitors are of great interest for treating hyperpigmentation disorders and for use in cosmetics. While direct data on this compound is not available, studies on related N-benzylaniline derivatives indicate the scaffold's potential for tyrosinase inhibition.

A study focusing on fluorinated N-benzylaniline derivatives identified N-(4-fluorobenzyl)-3-fluoro-4-methoxyaniline as the most potent inhibitor of mushroom tyrosinase in its series, with an inhibition of 75.4 ± 0.34% at a concentration of 500 µM, an activity level comparable to the well-known inhibitor, kojic acid. scientific.net This compound also demonstrated superior anti-melanogenic effects in B16F10 murine melanoma cells compared to kojic acid. scientific.net Another study on aza-resveratrol type derivatives, which are structurally related, reported that (E)-4-((4-Hydroxyphenylimino)methyl)benzene-1,2-diol was a potent noncompetitive inhibitor of mushroom tyrosinase with an IC50 value of 17.22 μM. nih.gov These findings suggest that the N-benzylaniline framework is a promising starting point for the development of novel tyrosinase inhibitors.

Development of Skin Depigmenting Compounds

Research into skin depigmenting agents has explored derivatives of this compound. One such derivative, N-benzyl-3-methoxy-N-(4-methoxyphenyl)benzamide, has been investigated for its potential in treating hyperpigmentation disorders. The exploration of this and similar compounds is part of a broader effort to identify new molecules that can modulate skin pigmentation safely and effectively. The structural framework provided by this compound serves as a foundational component in the synthesis of these more complex derivatives.

Inhibition of Melanin Production

The mechanism behind the potential skin depigmenting effects of this compound derivatives is linked to the inhibition of melanin production. Melanin is the primary pigment responsible for skin color, and its synthesis is regulated by the enzyme tyrosinase. The derivative N-benzyl-3-methoxy-N-(4-methoxyphenyl)benzamide has been shown to interact with tyrosinase, which suggests a potential to inhibit the production of melanin. This inhibitory action on a key enzyme in the melanogenesis pathway is a focal point of research for developing treatments for hyperpigmentation.

Precursor for Therapeutic Compounds and Drug Development

This compound is a versatile precursor in the synthesis of a variety of compounds with potential therapeutic applications. ethz.chgoogle.comyorku.ca

Role in the Synthesis of Bioactive Compounds

This compound serves as a key intermediate in the creation of more complex molecules with biological activity. Its synthesis is typically achieved through the reaction of benzaldehyde (B42025) and m-anisidine. ethz.ch It has been utilized in the synthesis of novel melatonin (B1676174) ligands, which are being investigated for their potential antidepressant and sleep-inducing properties. google.com In one synthetic pathway, this compound is used in a hydroaminoalkylation reaction with propadiene to produce 3-Methoxy-N-(2-methyl-1-phenylallyl)aniline. Furthermore, it is a substrate in the synthesis of carbamoyl (B1232498) fluorides, which are of interest in medicinal chemistry. yorku.ca

The following table provides a summary of bioactive compounds synthesized using this compound as a precursor.

Bioactive Compound/ClassSynthetic Application of this compoundPotential Therapeutic Area
Novel Melatonin LigandsIntermediate in the synthesis pathway. google.comAntidepressant, Sleep Disorders google.com
3-Methoxy-N-(2-methyl-1-phenylallyl)anilineReactant in hydroaminoalkylation. Not specified
Carbamoyl FluoridesSubstrate for synthesis. yorku.caMedicinal Chemistry yorku.ca

Exploration as Potential Therapeutic Agents based on Structural Similarity to Known Drugs

While this compound itself is primarily a synthetic precursor, its structural motifs are found in various compounds explored for therapeutic purposes. For instance, the derivative N-benzyl-3-methoxy-N-(4-methoxyphenyl)benzamide has been investigated due to its structural similarity to known bioactive compounds, including some with anticancer properties. The rationale is that compounds with similar structures may interact with similar biological targets and elicit comparable therapeutic effects. This approach of using structural analogues is a common strategy in drug discovery to identify new potential drug candidates.

Drug Discovery Pipeline and Lead Compound Identification

In the context of drug discovery, derivatives of this compound, rather than the compound itself, have been identified as potential lead compounds. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to achieve better drug-like properties. For example, certain 2/3-benzoylaminopropionanilide derivatives, which can be conceptually related to the structural class of this compound, have emerged as lead compounds for future investigations in the development of anticonvulsant drugs. researchgate.net

Anticonvulsant Studies of N-Benzyl Derivatives

A significant area of research involving the N-benzyl aniline scaffold is the development of anticonvulsant agents. researchgate.netajol.infonih.gov Various N-benzyl derivatives have been synthesized and evaluated for their ability to protect against seizures in preclinical models. researchgate.netajol.infonih.gov

Key findings from anticonvulsant studies of N-benzyl derivatives include:

N-Benzyl-3-[(chlorophenyl)amino]propanamides: Isomers of this compound were found to be active in both maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure test models in mice, indicating potential for use against generalized seizures. ajol.info

N-benzyl derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione: These compounds were synthesized and evaluated for their anticonvulsant activity in MES, sc.MET, and rotorod tests. nih.gov

(R)-N-(4′-Substituted)benzyl 2-Acetamido-3-methoxypropionamides: This class of compounds, which includes the clinical antiepileptic agent lacosamide, has been extensively studied. Structure-activity relationship (SAR) studies have shown that modifications to the N-benzyl group can significantly impact anticonvulsant activity. acs.org

The following table summarizes the anticonvulsant activity of some N-benzyl derivatives.

Compound ClassTest ModelsKey Findings
N-Benzyl-3-[(chlorophenyl)amino]propanamidesMES, scPTZ ajol.infoActive in both models, suggesting potential against generalized seizures. ajol.info
N-benzyl derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dioneMES, sc.MET, Rotorod nih.govEvaluated for anticonvulsant activity. nih.gov
(R)-N-(4′-Substituted)benzyl 2-Acetamido-3-methoxypropionamidesMES, scMet acs.orgSAR studies revealed that 4'-modified derivatives had the highest activity. acs.org

Antileishmanial Activity of Related Benzimidazole (B57391) Derivatives

Benzimidazole derivatives, a class of compounds structurally related to this compound, have demonstrated significant potential as antileishmanial agents. Leishmaniasis is a parasitic disease with limited treatment options, driving the search for new effective molecules. nih.gov

Research has shown that various synthesized benzimidazole derivatives are active against different Leishmania species. In one study, two series of benzimidazole derivatives were tested against promastigotes of Leishmania tropica and L. infantum. nih.gov Many of these compounds showed activity in the low micromolar to sub-micromolar range. nih.gov Notably, a derivative identified as compound 28, which is a 2-(4-chlorobenzyl)-1-lupinyl-5-trifluoromethylbenzimidazole, was found to be 12-fold and 7-fold more potent than the standard drug miltefosine (B1683995) against L. tropica and L. infantum, respectively. nih.gov

Another study investigated four different benzimidazole-based molecules for their activity against Leishmania (L.) major. nih.gov The compound designated K1, featuring a 3-chlorophenyl group, exhibited a potent antileishmanial effect with a half-maximal inhibitory concentration (IC50) of 0.6787 µg/mL, which was comparable to the drug Amphotericin B. nih.gov The efficacy of these compounds is often classified based on their IC50 values, with compounds having an IC50 < 10 μg/mL considered very active. nih.gov

Furthermore, the investigation of new benzimidazole-triazole hybrids has also yielded compounds with antileishmanial properties. mdpi.com These findings underscore the potential of the benzimidazole scaffold, which shares structural elements with this compound, in the development of new treatments for leishmaniasis. nih.govnih.gov

CompoundTarget SpeciesIC₅₀ (µg/mL)Reference
K1 (3-Cl phenyl derivative)Leishmania (L.) major0.6787 nih.gov
K2Leishmania (L.) major8.89 nih.gov
K3Leishmania (L.) major45.11 nih.gov
K4Leishmania (L.) major69.19 nih.gov
Compound 5dLeishmania tropica239.03 mdpi.com
Compound 5fLeishmania tropica460.37 mdpi.com
Compound 5hLeishmania tropica468.01 mdpi.com

Mechanisms of Biological Action

The therapeutic potential of a compound is defined by its mechanism of action, which includes its interactions with cellular targets and its influence on biochemical pathways.

Interaction with Cellular Targets (Enzymes, Receptors)

Derivatives related to this compound have been shown to interact with specific enzymes, suggesting potential mechanisms for their biological effects.

Aldose Reductase (AR): Derivatives of N-Benzyl-4-methoxyaniline, a structural isomer of the title compound, have been identified as potent inhibitors of aldose reductase. One such derivative displayed an IC50 value of 2.83 μM, indicating strong enzyme inhibition. Aldose reductase is a key enzyme in the polyol pathway, which is implicated in the development of diabetic complications.

DNA Gyrase B: In the realm of antimicrobial research, certain N-benzyl-3-indole derivatives have been studied for their interaction with DNA gyrase B. ekb.eg This enzyme is essential for bacterial DNA replication and cell division. The inhibition of DNA gyrase B leads to bacterial death, making it a valuable target for antibacterial agents. ekb.eg

Human Inosine 5′-monophosphate Dehydrogenase 2 (hIMPDH2): Mycophenolic acid (MPA) amides, including a derivative synthesized from 3-methoxyaniline, have been evaluated as inhibitors of hIMPDH2. nih.gov This enzyme is crucial for the de novo synthesis of guanine (B1146940) nucleotides, which are vital for the proliferation of cells, particularly cancer cells. nih.gov

Other Targets: The broader class of N-benzyl derivatives has been investigated for interaction with a variety of biological targets. For instance, N-benzyl-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide is thought to act through enzyme inhibition or receptor modulation related to inflammation or cancer progression. evitachem.com Similarly, imidazole (B134444) derivatives are known to be explored for their ability to modulate various enzymes and receptors. ontosight.ai

Enzyme TargetInhibitor Class/DerivativeReported IC₅₀Potential ApplicationReference
Aldose Reductase (AR)N-Benzyl-4-methoxyaniline derivative2.83 µMDiabetic Complications
DNA Gyrase BHydrazinecarbothioamide-N-benzylindol derivatives (3a/b)Good binding energy observedAntibacterial ekb.eg
hIMPDH2Mycophenolic acid amide of 3-methoxyanilineNot specifiedAnticancer nih.gov

Modulation of Biochemical Pathways

By interacting with specific enzymes, this compound and its analogs can modulate critical biochemical pathways.

The inhibition of aldose reductase by related methoxyaniline derivatives directly impacts the polyol pathway. In hyperglycemic conditions, this pathway converts excess glucose to sorbitol, and its over-activation is linked to cellular stress and diabetic complications. By blocking this enzyme, these compounds can mitigate the pathway's detrimental effects.

Similarly, inhibiting hIMPDH2 interferes with the de novo purine (B94841) synthesis pathway. nih.gov Rapidly dividing cells, such as cancer cells, have a high demand for nucleotides that often cannot be met by salvage pathways alone. Therefore, blocking the de novo synthesis of guanine nucleotides via hIMPDH2 inhibition is a targeted strategy for developing anticancer agents. nih.gov

In bacteria, the inhibition of DNA gyrase B disrupts the process of DNA supercoiling, which is necessary for DNA replication and repair. ekb.eg This interference with a fundamental cellular process ultimately prevents cell division and leads to bacterial death, demonstrating a clear mechanism for antimicrobial action. ekb.eg

Computational Approaches to Elucidate Mechanism of Action (e.g., Molecular Docking)

Computational methods, particularly molecular docking, are invaluable tools for understanding how these compounds interact with their biological targets at a molecular level.

In the study of antileishmanial benzimidazole derivatives, molecular docking and dynamic simulations were used to explore the potential mechanism of action. nih.gov These in silico investigations suggested that the compounds interact with the active site of pteridine (B1203161) reductase 1 (PTR1), an essential enzyme for the parasite's survival. nih.gov This provides a hypothetical model for their antileishmanial activity that can guide further optimization.

Similarly, for N-benzyl-3-indole derivatives showing antimicrobial activity, molecular docking was employed to study their interaction with the crystal structures of S. aureus and E. coli DNA gyrase B enzymes. ekb.eg The results showed that the most potent compounds had good binding energy and adopted a binding mode similar to the native inhibitor. The docking analysis revealed key interactions with amino acids in the enzyme's active site, explaining their ability to prevent cell division. ekb.eg

Docking studies have also been used to rationalize the activity of N-Benzyl-4-methoxyaniline derivatives as aldose reductase inhibitors. These studies provide insights into how the methoxy and benzyl groups of the compounds interact with the enzyme's hydrophobic pocket, displacing the substrate and inhibiting its function.

Compound ClassProtein TargetKey Findings from DockingReference
Benzimidazole derivativesPteridine Reductase 1 (PTR1)Compounds interact with the active site of the enzyme, which is essential for parasite proliferation. nih.gov
Hydrazinecarbothioamide-N-benzylindol derivativesDNA Gyrase BGood binding energy and interaction with key amino acids in the active site, similar to the native inhibitor. ekb.eg
N-Benzyl-4-methoxyaniline derivativesAldose Reductase (AR)Methoxy and benzyl groups interact with the enzyme's hydrophobic pocket.

Future Research Directions and Translational Perspectives

Exploration of Undiscovered Reactivity and Synthetic Routes

Future research will likely focus on uncovering novel reactivity patterns and developing more efficient synthetic pathways for N-Benzyl-3-methoxyaniline and its derivatives. While established methods like reductive amination exist, there is a continuous drive for greener, more atom-economical processes. nih.govchemrxiv.orgchemrxiv.org

Key areas for exploration include:

Novel Catalytic Systems: Investigating new catalysts, potentially based on earth-abundant metals or even metal-free systems, could lead to milder reaction conditions and improved yields.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of scalability, safety, and process control, making it an attractive avenue for the industrial production of this compound. acs.org

One-Pot Reactions: Developing multi-component reactions where this compound is formed in a single step from readily available starting materials would significantly streamline its synthesis. acs.orgmdpi.com

A study on the synthesis of N-substituted ureas demonstrated the potential for scalable, catalyst-free reactions in water, a principle that could be adapted for aniline (B41778) derivatives. rsc.org Research into the synthesis of deuterated N,N-dibenzyl-3-methylaniline has also provided procedural insights that could be relevant. uva.nl

Advanced Catalytic System Design for Sustainable Synthesis

The development of sustainable synthetic methods is a critical goal in modern chemistry. For this compound, this involves designing advanced catalytic systems that minimize waste, reduce energy consumption, and utilize renewable resources.

Future research in this area may include:

Biocatalysis: Employing enzymes as catalysts could offer high selectivity and operate under environmentally benign conditions.

Photocatalysis: Using light as an energy source to drive the synthesis could lead to more sustainable and efficient processes.

Catalyst Recycling: Designing heterogeneous catalysts that can be easily separated and reused is crucial for reducing costs and environmental impact in industrial applications.

Recent work on the green synthesis of substituted anilines and the use of cost-effective catalysts like DIPEA in water highlight the trend towards more environmentally friendly approaches. nih.govacs.orgresearchgate.net

Comprehensive in vivo Biological Activity Profiling

While preliminary studies have hinted at the potential biological activities of diphenylamine (B1679370) derivatives, a comprehensive in vivo profiling of this compound is warranted. mdpi.comontosight.ai This would involve systematic testing in animal models to evaluate its efficacy and safety for various therapeutic applications.

Potential areas of investigation include:

Anticancer Activity: Derivatives of diphenylamine have shown promise as anticancer agents, and this compound could be a valuable scaffold for developing new tubulin polymerization inhibitors or agents targeting other cancer-related pathways. nih.govresearchgate.net A study on N-benzyl-7-methoxy-2,3,4,9-tetrahydrofuro[2,3-b]quinoline-3,4-dione, a structurally related compound, showed cytotoxic effects on murine leukemia cells. iiarjournals.org

Anti-inflammatory and Analgesic Effects: Some diphenylamine derivatives have demonstrated analgesic and anti-inflammatory properties, suggesting a potential therapeutic avenue for this compound analogues. benthamdirect.comgrafiati.comorientjchem.org

Neuroprotective Effects: The structural similarities to certain neuroactive compounds suggest that this compound derivatives could be explored for their potential in treating neurodegenerative diseases.

Structure-Based Drug Design and Optimization of Bioactive Derivatives

Leveraging computational tools and structural biology, researchers can engage in structure-based drug design to optimize the biological activity of this compound derivatives. frontiersin.org This involves understanding the interaction of these molecules with their biological targets at the atomic level.

Key strategies include:

Molecular Docking: Simulating the binding of this compound derivatives to the active sites of target proteins can help predict their potency and guide the design of more effective compounds. nih.govorientjchem.org

Quantitative Structure-Activity Relationship (QSAR) Studies: Establishing a mathematical relationship between the chemical structure and biological activity of a series of compounds can aid in the design of new analogues with improved properties.

Synthesis of Analogue Libraries: Creating and screening libraries of related compounds will be essential to explore the structure-activity relationship and identify lead candidates for further development. nih.gov

Research on other diphenylamine derivatives has successfully used these approaches to develop potent inhibitors of various enzymes, such as aldose reductase and cyclin-dependent kinase 8. nih.gov

Integration of this compound in Novel Materials Science Applications

The unique electronic and optical properties of aniline derivatives make them attractive candidates for applications in materials science. acs.org Future research could explore the integration of this compound into various advanced materials.

Potential applications include:

Organic Electronics: Substituted anilines can be used to create conducting polymers for applications in organic light-emitting diodes (OLEDs), sensors, and plastic solar cells. core.ac.ukrsc.orgdiva-portal.org The methoxy (B1213986) group in this compound can influence the electronic properties of such polymers. acs.org

Dyes and Pigments: The chromophoric nature of the this compound structure suggests its potential use in the development of novel dyes and pigments with specific color and stability properties. ontosight.ai

Corrosion Inhibitors: Polyaniline and its derivatives have been shown to provide effective corrosion protection for metals. core.ac.uk

Addressing Scalability and Industrial Relevance of Synthetic Methods

For any promising compound, the ability to produce it on a large scale is crucial for its practical application. Future research must address the scalability and industrial relevance of the synthetic methods for this compound.

This involves:

Process Optimization: Fine-tuning reaction parameters such as temperature, pressure, and catalyst loading to maximize yield and minimize cost on an industrial scale.

Techno-economic Analysis: Evaluating the economic feasibility of different synthetic routes to identify the most cost-effective process for large-scale production. utwente.nluclouvain.be

Safety and Environmental Impact Assessment: Ensuring that the industrial production process is safe and has a minimal environmental footprint.

The development of continuous flow processes and the use of robust, recyclable catalysts are key strategies for achieving scalable and sustainable industrial production. acs.org

Q & A

Basic: What are the optimized synthetic protocols for N-Benzyl-3-methoxyaniline, and how can reaction yields be improved?

Answer:
A validated synthesis route involves hydroaminoalkylation of propadiene with N-Benzyl-3-methoxyaniline. The procedure uses a 1:1 molar ratio of reactants, with purification via silica gel chromatography (PE/EtOAc = 50:1) yielding 62% of the target product . To optimize yields:

  • Monitor reaction progress with GC/MS to track intermediates.
  • Adjust solvent polarity during chromatography to improve separation of branched/linear isomers (90:10 selectivity observed in prior work) .
  • Pre-purify starting materials to >95% purity to minimize side reactions.

Basic: How is the structural integrity and purity of this compound confirmed in academic research?

Answer:
Key analytical methods include:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR to verify substitution patterns (e.g., methoxy and benzyl groups) .
  • GC analysis : Determine purity (>99% achievable via chromatography) and isomer ratios .
  • Mass spectrometry : Confirm molecular weight (e.g., 213.27 g/mol for C14_{14}H15_{15}NO).
  • HPLC : Compare retention times with certified reference standards for forensic validation .

Advanced: What mechanistic insights explain the regioselectivity of this compound in hydroaminoalkylation reactions?

Answer:
The branched-to-linear product ratio (90:10) in hydroaminoalkylation arises from steric and electronic effects:

  • Steric hindrance : The methoxy group at the 3-position directs propadiene addition to less hindered sites.
  • Electronic effects : Electron-donating methoxy groups stabilize transition states via resonance.
  • Experimental validation: Isotopic labeling (e.g., deuterated analogs) and DFT calculations can probe transition-state geometries. Current protocols rely on GC to quantify selectivity .

Advanced: How should researchers address contradictions in reported reaction yields for this compound derivatives?

Answer:
Discrepancies in yields (e.g., 62% vs. lower literature values) require:

  • Batch-specific analysis : Compare certificates of analysis (CoA) for starting material purity .
  • Reproducibility checks : Standardize solvent drying, catalyst loading, and reaction temperature (±2°C tolerance).
  • Data normalization : Report yields relative to isolated products, not crude mixtures.

Advanced: What advanced analytical techniques are critical for assessing this compound in forensic or environmental research?

Answer:

  • High-resolution MS (HRMS) : Differentiate isomers in complex matrices (e.g., biological samples).
  • X-ray crystallography : Resolve structural ambiguities in novel derivatives.
  • Solid-phase microextraction (SPME) : Enhance detection limits in trace analysis.
  • Cross-validation : Use certified reference materials (CRMs) for forensic applications to meet ISO 17025 standards .

Advanced: How can computational methods guide the design of this compound derivatives with tailored reactivity?

Answer:

  • Molecular docking : Predict binding affinities for pharmacological studies.
  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups at the 4-position) with reaction rates.
  • In silico screening : Simulate solvent effects on reaction pathways using Gaussian or ORCA software.
  • Validation : Compare computational predictions with experimental kinetics (e.g., Arrhenius plots).

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.